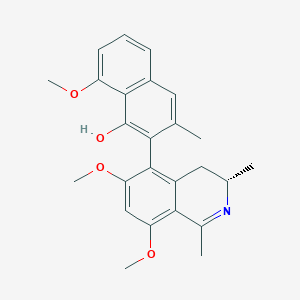
Ancistrotanzanine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancistrotanzanine A is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antiplasmodial drug, a trypanocidal drug and an antileishmanial agent. It is an isoquinoline alkaloid, a member of naphthols, a methoxynaphthalene, an aromatic ether, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activities
Ancistrotanzanine A has shown promising results in antileishmanial activities. A study by Bringmann et al. (2003) highlights the synthesis of ancistrotanzanine B and ancistroealaine A, both of which exhibited significant antileishmanial activities, with ancistrotanzanine B showing particularly high effectiveness (Bringmann, Hamm, & Schraut, 2003). Another study by Wadanambi (2020) discusses the potential antileishmanial activity of ancistrotanzanine B against Leishmania donovani Squalene Synthase, suggesting its potential as a basis for designing inhibitors with antileishmanial activity (Wadanambi, 2020).
Anti-Trypanosomal and Anti-Plasmodial Properties
Ancistrotanzanine A, along with other compounds isolated from Ancistrocladus tanzaniensis, has been found to possess good activities against Trypanosoma cruzi, the pathogen of Chagas' disease, and Plasmodium falciparum parasites, responsible for malaria. This discovery by Bringmann et al. (2003) points to its potential application in treating these diseases (Bringmann et al., 2003).
Pharmacological Synthesis
The pharmacological synthesis of ancistrotanzanine A and related compounds has been a subject of research. Bringmann et al. (2004) discuss the isolation of ancistrotanzanine C and related alkaloids from Ancistrocladus tanzaniensis, contributing to the understanding of their chemical structures and potential biological activities (Bringmann et al., 2004).
Cancer Research
In the context of cancer research, ancistrotanzanine A has shown potential. Jiang et al. (2013) report the isolation of various naphthylisoquinoline alkaloids, including ancistrotanzanine A, from Ancistrocladus tectorius. These compounds exhibited inhibitory activities against human leukemia cell lines, suggesting their potential application in cancer therapeutics (Jiang et al., 2013).
Eigenschaften
Produktname |
Ancistrotanzanine A |
|---|---|
Molekularformel |
C25H27NO4 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)23(16)25(27)21(13)24-17-11-14(2)26-15(3)22(17)19(29-5)12-20(24)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |
InChI-Schlüssel |
QGIHYQPVZRSTNP-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
Synonyme |
ancistrotanzanine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)
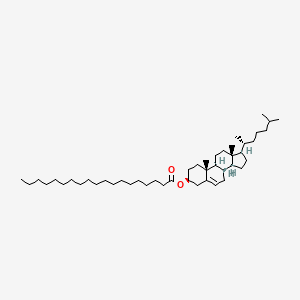
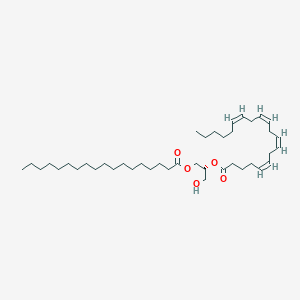
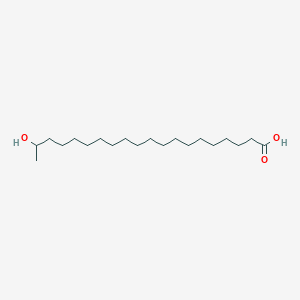
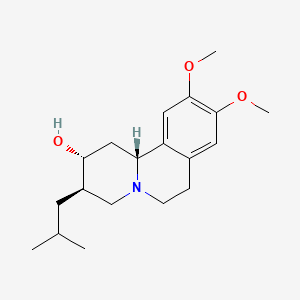
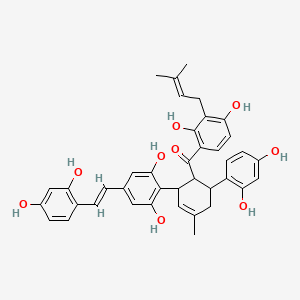
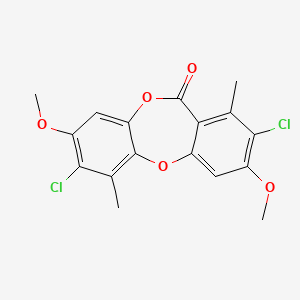
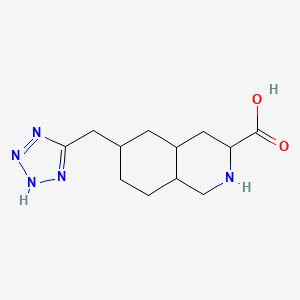
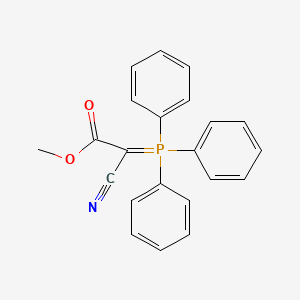
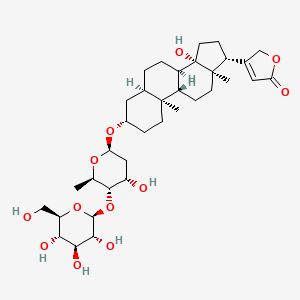
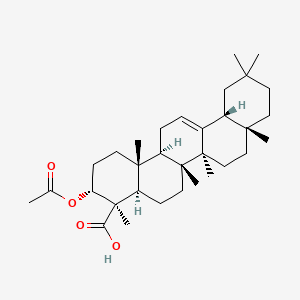
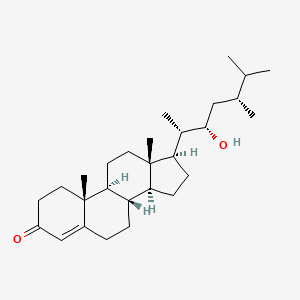
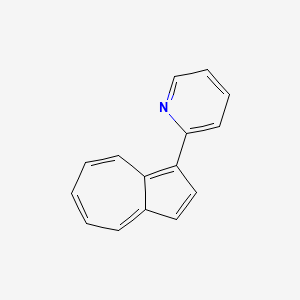
![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)